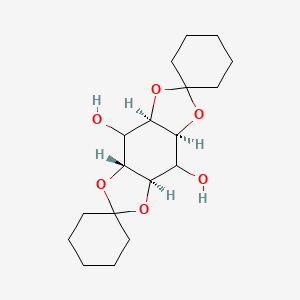

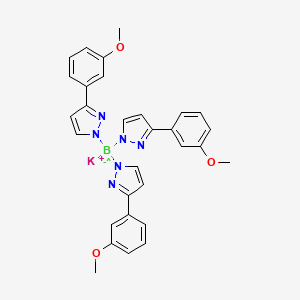

![molecular formula C32H37IN2 B1146222 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide CAS No. 140648-15-3](/img/structure/B1146222.png)

1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives, including those with trimethyl groups and complex iodide salts, are of interest in organic chemistry due to their unique properties and potential applications in materials science and pharmaceuticals. Research on similar compounds focuses on synthesizing novel derivatives, understanding their molecular structure, and exploring their chemical and physical properties.

Synthesis Analysis

The synthesis of complex indole derivatives often involves multistep reactions, including silylation, deprotection, and cyclization processes. For example, trimethylsilyl iodide (TMSI) has been used as an efficient reagent for the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, highlighting the role of iodide in facilitating these reactions (Khalafi‐Nezhad, Nourisefat, & Panahi, 2014).

Molecular Structure Analysis

The crystal structure of related compounds, such as 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole derivatives, has been determined using single-crystal X-ray diffraction. This analysis reveals details about the molecular geometry, including bond lengths and angles, which are crucial for understanding the electronic and optical properties of these materials (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

Indole derivatives engage in various chemical reactions, including cycloadditions and electrophilic substitutions. The synthesis of bis(indolyl)ethynes, for instance, involves unusual double isocyanide-acetylene cyclization reactions, demonstrating the complex reactivity of these molecules (Ishikawa et al., 2017).

Physical Properties Analysis

The physical properties of indole derivatives, such as solvatochromic behavior and ionization constants (pKa), are studied to understand their behavior in different solvents and pH conditions. These properties are essential for applications in dye chemistry and sensor development (Gaspar, Panea, & Bâldea, 2007).

Chemical Properties Analysis

The chemical properties of indole derivatives, including their reactivity towards hydroboration and cycloisomerization reactions, have been explored to synthesize a wide range of functionalized molecules. These studies contribute to our understanding of the mechanisms underlying these transformations and their potential applications (Hoshi, Masuda, & Arase, 1993).

Wissenschaftliche Forschungsanwendungen

Photoelectric Conversion Enhancement

1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide has been investigated for its application in dye-sensitized solar cells to improve photoelectric conversion efficiency. Co-sensitization with this dye alongside other carboxylated cyanine dyes has shown promise in enhancing the photoelectrical properties, demonstrating significant potential in renewable energy technologies (Wu et al., 2009).

Photodynamic Therapy and Imaging

Research has led to the development of carbon dots synthesized from a hydrophobic cyanine dye variant, incorporating this dye for near-infrared fluorescence imaging and photothermal cancer therapy. The synthesized nanomaterial exhibits favorable properties for therapeutic and diagnostic applications in oncology, highlighting its utility in the medical field (Zheng et al., 2016).

Fast Optical Switching

The dye has been employed in studies focusing on its integration with nematic liquid crystals for fast optical switching applications. Its nonlinear optical properties have been explored to accelerate population grating in degenerate four-wave mixing signals, suggesting potential uses in high-speed optical communication technologies (Zhao-hui et al., 2006).

Nonlinear Optical Materials

Further investigations into organic second-order nonlinear optical materials have identified iodide salts derived from benzo[e]indol cations, closely related to 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide. These materials showcase promising applications in photonics for optical data storage and information processing, demonstrating the compound's versatility in advanced material science (Wen et al., 2020).

Fluorescence Probes and Sensors

The dye's unique photophysical properties have been utilized in the design of water-soluble indolium-based fluorescence probes for detecting extreme acidity or alkalinity. These probes exhibit long absorption and emission wavelengths, making them suitable for environmental monitoring and chemical analysis (Li et al., 2019).

Safety And Hazards

Like all chemicals, indolium compounds should be handled with care. They should be stored in a cool, dry place and kept away from incompatible substances. Always follow safety data sheet (SDS) guidelines when handling these compounds6.

Zukünftige Richtungen

The study of indolium compounds is a vibrant field with many potential applications. Future research may focus on developing new synthetic methods, exploring their reactivity, and finding new applications in areas such as materials science, medicine, and catalysis1.

Please note that this information is general and may not apply to “1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide” specifically. For more detailed information, please consult a specialist or refer to relevant scientific literature.

Eigenschaften

IUPAC Name |

1,3,3-trimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N2.HI/c1-31(2)25-14-7-9-16-27(25)33(5)29(31)20-18-23-12-11-13-24(22-23)19-21-30-32(3,4)26-15-8-10-17-28(26)34(30)6;/h7-10,14-22H,11-13H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQJTKZBMNPURL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694761 |

Source

|

| Record name | 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |

CAS RN |

140648-15-3 |

Source

|

| Record name | 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.